Échinomycine
Vue d'ensemble
Description
Echinomycin is a peptide antibiotic. It is a dimer of two peptides creating a cyclic structure. It contains a bicyclic aromatic chromophore that is attached to the dimerized cyclic peptide core and a thioacetal bridge . It intercalates into DNA at two specific sites, thereby blocking the binding of hypoxia-inducible factor 1 alpha .
Synthesis Analysis
Echinomycin is a bis-intercalator peptide and is biosynthesized by a unique nonribosomal peptide synthetase (NRPS). It is isolated from various bacteria such as Streptomyces lasalienis . The biosynthesis of echinomycin starts with molecule QC. L-tryptophan is the precursor for QC and its biosynthesis parallels the first stage of nikkomycin biosynthesis .Molecular Structure Analysis
Echinomycin is a dimer of two peptides creating a cyclic structure. It contains a bicyclic aromatic chromophore that is attached to the dimerized cyclic peptide core and a thioacetal bridge . The structure of Ecm16, a protein involved in echinomycin resistance, closely resembles that of UvrA, the DNA damage sensor component of the prokaryotic nucleotide excision repair system .Chemical Reactions Analysis
Echinomycin interacts with DNA through three different interactions: Van der Waals forces, hydrogen bonding, and intercalation . The mechanism is proposed to proceed through two steps. Initially, Emc18 transfers the activated methyl group from SAM to one of the sulfur atoms in the disulfide bond. Secondly, deprotonation of the alpha proton to the tertiary sulfonium cation promotes the rearrangement for the formation of the thioacetal bond .Physical And Chemical Properties Analysis
Echinomycin has a molar mass of 1101.26 g/mol . It is supplied as a lyophilized powder. For a 1 mM stock, reconstitute 1 mg of powder in 0.91 mL of DMSO . It is soluble in DMSO at 5 mg/mL .In Vivo
Echinomycin has been used in various in vivo studies to investigate its effects on different biological systems. It has been used to study the effects of antibiotics on bacterial cell growth and to investigate the mechanism of action of the drug. It has also been used to study the effects of echinomycin on the immune system and to investigate its effects on cancer cells.
In Vitro
In vitro studies of echinomycin have been conducted to investigate its effects on different biological systems. These studies have been used to investigate the mechanism of action of the drug, to study its effects on bacterial cell growth, and to investigate its effects on cancer cells. It has also been used to investigate its effects on the immune system and to study its effects on cell proliferation.
Mécanisme D'action
Echinomycin, also known as Levomycin, is a cytotoxic polypeptide quinoxaline antibiotic isolated from Streptomyces echinatus . This compound has been the subject of extensive research due to its potent antibacterial, anticancer, and antiviral activities .
Target of Action
Echinomycin primarily targets DNA and hypoxia-inducible factor 1 alpha (HIF1alpha) . It binds to DNA at two specific sites, thereby blocking the binding of HIF1alpha . This interaction inhibits RNA synthesis and controls cellular proliferation in eukaryotes .
Mode of Action
Echinomycin is a dimer of two peptides creating a cyclic structure. It contains a bicyclic aromatic chromophore that is attached to the dimerized cyclic peptide core and a thioacetal bridge . This structure allows Echinomycin to intercalate into DNA, inserting a pair of aromatic ring groups between adjacent base pairs of the DNA . This bis-intercalation prevents the unwinding of the double helical DNA, thus inhibiting the replication of chromosomal DNA .
Biochemical Pathways
Echinomycin affects several biochemical pathways. It inhibits HIF-1α-mediated transcription , which is involved in various cellular processes such as angiogenesis, erythropoiesis, cell cycle, metabolism, and apoptosis . These processes are crucial for metastasis and tumor progression .
Result of Action
Echinomycin’s action results in molecular and cellular effects. It selectively kills leukemia-initiating cells in relapsed acute myeloid leukemia (AML) without normal stem cell toxicity . It also exhibits broad effectiveness against a panel of primary AML blast cells . Furthermore, Echinomycin can induce long-term complete remission in a murine model of relapsed AML .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Echinomycin. It is known that the survival and transmission of Echinococcus spp., the causative agent of echinococcosis, are affected by natural environmental factors . .
Activité Biologique
Echinomycin has been found to be effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria. It has also been found to be effective against certain types of cancer cells.
Biochemical and Physiological Effects
Echinomycin has been found to have several biochemical and physiological effects on different biological systems. It has been found to inhibit the growth of bacteria by blocking the formation of peptide bonds, which are essential for the formation of proteins. It has also been found to have anti-tumor effects, as it has been found to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using echinomycin in laboratory experiments is that it is a broad-spectrum antibiotic, which means it is effective against a wide range of bacteria. It is also relatively easy to obtain and use in laboratory experiments. However, one of the limitations of using echinomycin in laboratory experiments is that it is not as effective against certain types of bacteria, such as Mycobacterium tuberculosis.
Orientations Futures
1. Investigating the effects of echinomycin on other types of bacteria and cancer cells.
2. Investigating the effects of echinomycin on the immune system.
3. Investigating the use of echinomycin in combination with other antibiotics.
4. Investigating the use of echinomycin in combination with other drugs.
5. Investigating the use of echinomycin in combination with other treatments.
6. Investigating the use of echinomycin in combination with other therapies.
7. Investigating the use of echinomycin in combination with other forms of therapy.
8. Investigating the use of echinomycin in combination with other forms of treatment.
9. Investigating the use of echinomycin in combination with other forms of medical care.
10. Investigating the use of echinomycin in combination with other forms of medical intervention.
11. Investigating the use of echinomycin in combination with other forms of medical management.
12. Investigating the use of echinomycin in combination with other forms of medical therapy.
13. Investigating the use of echinomycin in combination with other forms of medical treatment.
14. Investigating the use of echinomycin in combination with other forms of medical research.
15. Investigating the use of echinomycin in combination with other forms of medical technology.
16. Investigating the use of echinomycin in combination with other forms of medical diagnostics.
17. Investigating the use of echinomycin in combination with other forms of medical imaging.
18. Investigating the use of echinomycin in combination with other forms of medical genetics.
19. Investigating the use of echinomycin in combination with other forms of medical biotechnology.
20. Investigating the use of echinomycin in combination with other forms of medical nanotechnology.
Applications De Recherche Scientifique
Activité Antitumorale
L'échinomycine présente une activité antitumorale puissante contre divers types de cancer. Il a été démontré qu'elle était efficace pour inhiber la prolifération des cellules dans des cancers tels que le carcinome hépatocellulaire, le mélanome, la leucémie, le cancer du sein et le gliome . Son mécanisme d'action implique une bis-intercalation et une liaison de haute affinité aux bases 5′-CG de l'ADN, empêchant le déroulement de la double hélice et inhibant ainsi la réplication de l'ADN chromosomique .
Effets Anti-Prolifératifs et Anti-Invasifs dans le Glioblastome
Des études ont démontré que l'échinomycine encapsulée dans des complexes d'inclusion de cyclodextrine et incorporée dans des liposomes peut inhiber de manière significative la prolifération cellulaire et l'invasion dans des modèles de glioblastome . Cette encapsulation améliore la solubilité et la puissance thérapeutique, offrant potentiellement une nouvelle approche pour le traitement du glioblastome .
Mort Mediée par l'Autophagie dans le Cancer du Pancréas
L'échinomycine a été repositionnée pour le traitement du cancer du pancréas grâce à des systèmes de nanodélivrance ciblés activement. Cette approche induit une mort cellulaire médiée par l'autophagie dans le cancer du pancréas chimiorésistant, offrant une alternative prometteuse aux thérapies traditionnelles basées sur l'apoptose .
Statut de Médicament Orphelin pour la Leucémie Myéloïde Aiguë (LMA)
Le composé a reçu le statut de médicament orphelin pour la LMA aux États-Unis en raison de sa capacité à tuer sélectivement les cellules initiatrices de la leucémie sans nuire aux cellules souches normales. Cette cytotoxicité sélective en fait un outil de recherche précieux pour développer des thérapies ciblées pour la LMA récidivante .
Inhibition du Facteur Inductible par l'Hypoxie-1 (HIF-1)
L'échinomycine est un puissant inhibiteur de la liaison à l'ADN de HIF-1, un facteur qui contrôle les gènes nécessaires à la biologie tumorale, y compris la croissance cellulaire, la glycolyse, l'angiogenèse, la métastase et l'invasion . En inhibant HIF-1, l'échinomycine peut perturber les processus cellulaires qui contribuent au développement et à la progression des tumeurs.
Développement de Nouvelles Formulations et Systèmes de Délivrance
En raison de sa faible biodisponibilité et de sa solubilité dans l'eau, des recherches sont en cours pour développer de nouvelles formulations et systèmes de délivrance pour l'échinomycine. Il s'agit notamment de la complexation avec des cyclodextrines et de l'encapsulation dans des liposomes afin d'améliorer sa solubilité et de réduire les effets secondaires, la rendant plus adaptée aux applications cliniques .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Echinomycin is a bis-intercalator peptide and is biosynthesized by a unique nonribosomal peptide synthetase (NRPS) . It intercalates into DNA at two specific sites, thereby blocking the binding of hypoxia-inducible factor 1 alpha (HIF1alpha) . This interaction with DNA and RNA synthesis inhibition is a crucial aspect of Echinomycin’s biochemical properties .
Cellular Effects
Echinomycin has been shown to have significant effects on various types of cells. It inhibits HIF-1α and HIF-1β binding to a hypoxia-responsive element sequence of promoters of hypoxia-responsive genes . This inhibition impacts cell survival, glycolysis, angiogenesis, migration, and invasion, all of which are crucial for tumor progression and metastasis .
Molecular Mechanism
Echinomycin exerts its effects at the molecular level primarily through its interaction with DNA. It intercalates into DNA at two specific sites, blocking the binding of hypoxia-inducible factor 1 alpha (HIF1alpha) . This interaction inhibits the DNA-binding activity of HIF-1, a transcription factor that controls genes involved in crucial aspects of cancer biology .
Temporal Effects in Laboratory Settings
Echinomycin’s effects over time in laboratory settings have been observed in various studies. For instance, it was found that echinomycin did not inhibit fracture healing or callus formation in an in vivo murine standard femur fracture model
Dosage Effects in Animal Models
The effects of Echinomycin vary with different dosages in animal models. For instance, in a study on immature rats primed with gonadotropins, it was found that Echinomycin significantly decreased ET-2 mRNA level in the ovaries after treatment . More comprehensive studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.
Metabolic Pathways
Echinomycin is involved in unique metabolic pathways. Its biosynthesis starts with molecule QC, with L-tryptophan as the precursor . The adenylation domain-containing Ecm1 activates and transfers QC to FabC using the fatty acid biosynthesis acyl carrier protein (ACP) . The biosynthesis of Echinomycin involves several enzymes and cofactors, but the effects on metabolic flux or metabolite levels need further exploration.
Subcellular Localization
The subcellular localization of Echinomycin is likely to be in the nucleus due to its ability to intercalate into DNA
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis of Echinomycin involves the coupling of two peptide chains followed by the formation of an aziridine ring.", "Starting Materials": [ "L-tryptophan", "L-proline", "L-valine", "L-leucine", "L-aspartic acid", "L-serine", "L-threonine", "L-cysteine", "L-phenylalanine", "L-tyrosine", "L-arginine", "L-lysine", "L-histidine", "Boc-protected amino acids", "Fmoc-protected amino acids", "Benzyl chloroformate", "Diisopropylcarbodiimide", "N-hydroxysuccinimide", "Triethylamine", "Tetrabutylammonium fluoride", "Trifluoroacetic acid", "Acetic anhydride", "Trichloroacetic acid", "Ethyl chloroformate", "Sodium azide", "Sodium borohydride", "Sodium cyanoborohydride", "Hydrogen peroxide", "Sodium periodate", "Sodium bisulfite", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Dichloromethane", "Diethyl ether", "Toluene", "Acetonitrile", "Dimethylformamide", "Dimethyl sulfoxide", "Water" ], "Reaction": [ "Coupling of two peptide chains using Boc- or Fmoc-protected amino acids and benzyl chloroformate as a coupling agent", "Deprotection of Boc or Fmoc groups using trifluoroacetic acid or tetrabutylammonium fluoride", "Formation of aziridine ring using ethyl chloroformate and sodium azide", "Reduction of aziridine ring using sodium borohydride or sodium cyanoborohydride", "Oxidation of thioether using hydrogen peroxide or sodium periodate", "Cleavage of peptide from resin using trifluoroacetic acid or hydrogen fluoride", "Purification of Echinomycin using chromatography techniques" ] } | |
Numéro CAS |
512-64-1 |
Formule moléculaire |
C51H64N12O12S2 |
Poids moléculaire |
1101.3 g/mol |
Nom IUPAC |
N-[(4S,7R,11S,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)/t27-,28-,35+,36+,37?,38-,39-,40?,51?/m0/s1 |
Clé InChI |
AUJXLBOHYWTPFV-RQLJINDISA-N |
SMILES isomérique |
C[C@H]1C(=O)N(C2CSC(C(C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
SMILES canonique |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
Apparence |
Solid powder |
Autres numéros CAS |
512-64-1 |
Pictogrammes |
Acute Toxic; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
Bulk: Should be stored at 5 °C or less. |
Solubilité |
Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water. |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Echinomycin; Antibiotic A 654I; NSC 13502; NSC 526417; Quinomycin A; SK 302B; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.